3-Pyridinol, 6-[(2-methylpropyl)thio]-
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Overview
Description
3-Pyridinol, 6-[(2-methylpropyl)thio]- is a chemical compound with the molecular formula C9H13NOS It is a derivative of pyridinol, where the 6th position on the pyridine ring is substituted with a 2-methylpropylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 6-[(2-methylpropyl)thio]- typically involves the introduction of the 2-methylpropylthio group to the pyridinol ring. One common method is through nucleophilic substitution reactions where a suitable leaving group on the pyridinol ring is replaced by the 2-methylpropylthio group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinol, 6-[(2-methylpropyl)thio]- may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinol, 6-[(2-methylpropyl)thio]- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioether group, typically using reducing agents like lithium aluminum hydride.
Substitution: The pyridinol ring can undergo electrophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-thioetherized pyridinol derivatives.
Substitution: Various substituted pyridinol derivatives depending on the electrophile used.
Scientific Research Applications
3-Pyridinol, 6-[(2-methylpropyl)thio]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinol, 6-[(2-methylpropyl)thio]- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioether group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridinol, 6-methylthio-
- 3-Pyridinol, 6-ethylthio-
- 3-Pyridinol, 6-propylthio-
Uniqueness
3-Pyridinol, 6-[(2-methylpropyl)thio]- is unique due to the presence of the 2-methylpropylthio group, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
6-(2-methylpropylsulfanyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-7(2)6-12-9-4-3-8(11)5-10-9/h3-5,7,11H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHJTTQHXRDTNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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